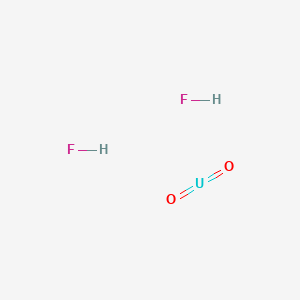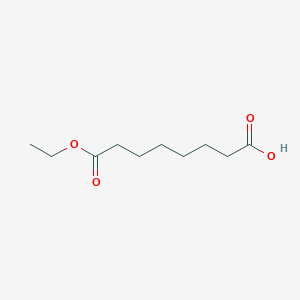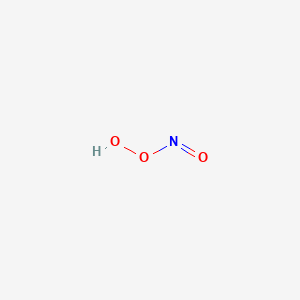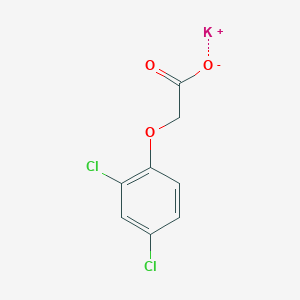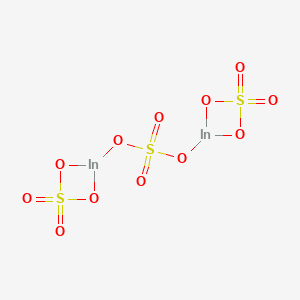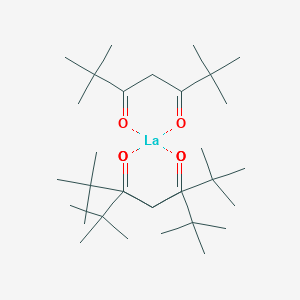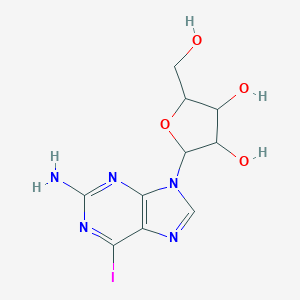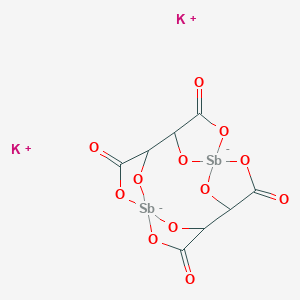
Tartrate d’antimoine et de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Tartar emetic, also known as Antimony potassium tartrate, primarily targets the stomach and the heart . It has been used in the treatment of diseases like schistosomiasis and leishmaniasis .
Mode of Action
Tartar emetic acts on the stomach to induce emesis (vomiting) after its oral administration . Intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia .
Biochemical Pathways
It is known that the compound induces afferent emetic impulses which pass from the heart to the vomiting center . These impulses are transmitted mainly via the vagus nerve, and to a lesser extent, via the sympathetic nerve and the stellate ganglia .
Pharmacokinetics
It has been shown that only traces of the compound are present in the vomitus following its intravenous injection . This suggests that the compound may be rapidly metabolized or excreted. The compound’s solubility in water is 8.3 g/100 mL at 0 °C and 35.9 g/100 mL at 100 °C , indicating that its bioavailability may be influenced by temperature and other environmental factors.
Result of Action
The primary result of tartar emetic’s action is the induction of vomiting . This is due to the compound’s interaction with the stomach and the heart, leading to the transmission of afferent emetic impulses to the vomiting center . The compound can also cause lethal cardiac toxicity .
Action Environment
The action of tartar emetic can be influenced by various environmental factors. For example, its solubility in water varies with temperature , which could affect its bioavailability and hence its efficacy. Furthermore, the compound’s emetic action can be influenced by the physiological state of the individual, such as their hydration status and stomach contents.
Applications De Recherche Scientifique
Antimony potassium tartrate has been used in various scientific research applications:
Analyse Biochimique
Biochemical Properties
Tartar emetic has been known to interact with various enzymes and proteins in the body. It was used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type . The compound’s use in treating other tropical diseases has also been researched
Cellular Effects
Tartar emetic has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Tartar emetic vary with different dosages
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le tartrate de potassium et d'antimoine peut être synthétisé en chauffant un mélange de bitartrate de potassium et de trioxyde d'antimoine dans l'eau à reflux pendant 15 à 30 minutes. Ce processus donne une solution incolore à partir de laquelle le composé peut être cristallisé .
Méthodes de production industrielle : Dans les milieux industriels, le tartrate de potassium et d'antimoine est préparé en dissolvant le trioxyde d'antimoine dans l'acide tartrique. La réaction est généralement effectuée dans un réacteur à micro-ondes à 90 °C pendant 2 heures, suivie d'un refroidissement et d'une cristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions : Le tartrate de potassium et d'antimoine subit diverses réactions chimiques, notamment :
Oxydation et réduction : Il peut être décomposé thermiquement pour produire du trioxyde d'antimoine (Sb₂O₃) et d'autres oxydes d'antimoine de potassium.
Substitution : Il réagit avec l'acide tannique, les alcalis, les sels de plomb et d'autres sels de métaux lourds.
Réactifs et conditions courantes :
Agents oxydants : Les agents oxydants forts peuvent réagir avec le tartrate de potassium et d'antimoine.
Acides et alcalis : Il réagit avec les acides et les alcalis, conduisant à la formation de différents composés d'antimoine.
Principaux produits :
Trioxyde d'antimoine (Sb₂O₃) : Obtenu par décomposition thermique.
Oxydes d'antimoine de potassium : Formés dans des conditions spécifiques pendant la décomposition.
4. Applications de la recherche scientifique
Le tartrate de potassium et d'antimoine a été utilisé dans diverses applications de recherche scientifique :
Chimie : En tant que précurseur pour la préparation d'oxydes à base d'antimoine et d'autres composés.
Biologie et médecine : Historiquement utilisé dans le traitement des maladies parasitaires telles que la schistosomiase et la leishmaniose.
Industrie : Utilisé dans la préparation de matériaux semi-conducteurs et comme catalyseur dans divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action du tartrate de potassium et d'antimoine implique son interaction avec les molécules biologiques. Il induit des vomissements en stimulant le centre du vomissement dans le cerveau par des impulsions afférentes du cœur via le nerf vague . Dans le traitement des maladies parasitaires, il est considéré qu'il interfère avec le métabolisme des parasites, conduisant à leur mort .
Composés similaires :
Stibogluconate de sodium : Un autre composé à base d'antimoine utilisé dans le traitement de la leishmaniose.
Antimoniate de méglumine : Utilisé pour des applications médicales similaires au tartrate de potassium et d'antimoine.
Unicité : Le tartrate de potassium et d'antimoine est unique en raison de son importance historique en tant qu'émétique puissant et de son utilisation dans le traitement des maladies parasitaires. Sa capacité à former divers oxydes d'antimoine par décomposition thermique le distingue également des autres composés similaires .
Comparaison Avec Des Composés Similaires
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used for similar medical applications as antimony potassium tartrate.
Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a powerful emetic and its use in treating parasitic diseases. Its ability to form various antimony oxides through thermal decomposition also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
11071-15-1 |
|---|---|
Formule moléculaire |
C8H4K2O12Sb2 |
Poids moléculaire |
613.83 g/mol |
Nom IUPAC |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
Clé InChI |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
SMILES canonique |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
Densité |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
Description physique |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
Solubilité |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene](/img/structure/B81264.png)
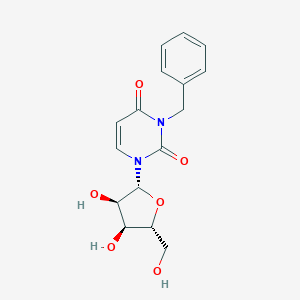
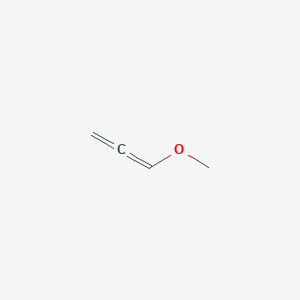
![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
